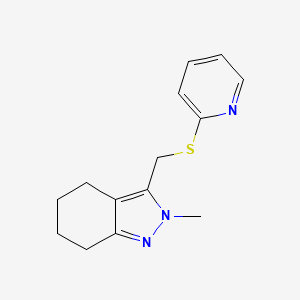

2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-3-(pyridin-2-ylsulfanylmethyl)-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-17-13(10-18-14-8-4-5-9-15-14)11-6-2-3-7-12(11)16-17/h4-5,8-9H,2-3,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGSYUOMMTWWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps:

Formation of the Tetrahydroindazole Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroindazole core. This can be achieved through a condensation reaction between hydrazine derivatives and ketones under acidic or basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of pyridine-2-thiol as a nucleophile, which reacts with a suitable electrophilic intermediate derived from the tetrahydroindazole core.

Methylation: The final step involves the methylation of the indazole ring, which can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridine-2-thiol moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms in the indazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Dihydro and Tetrahydro Derivatives: From reduction reactions.

Substituted Pyridine Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for its diverse biological activities:

Antimicrobial Activity

Research indicates that derivatives of indazole, including 2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole, exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against various strains of bacteria and fungi. For instance, certain derivatives have demonstrated activity against Candida species at concentrations as low as 1 mM .

Anticancer Potential

Indazole derivatives have also been explored for their anticancer properties. A series of studies have highlighted their effectiveness as inhibitors of different cancer cell lines. For example, compounds similar to this compound have been shown to inhibit Bcr-Abl wild type and mutant forms associated with leukemia . The structure of these compounds allows them to interact with specific targets within cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of indazole derivatives in clinical settings:

- Anticandidal Activity : A study evaluated various indazole derivatives against Candida albicans and C. glabrata. The findings indicated that certain compounds exhibited potent activity against resistant strains at micromolar concentrations .

- Cancer Cell Inhibition : In a comparative study on the antiproliferative effects of indazole derivatives on human cancer cell lines (HL60 and A549), specific compounds showed IC50 values in the nanomolar range, indicating high potency . These results suggest that further development and clinical trials may be warranted.

Wirkmechanismus

The mechanism by which 2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the indazole core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methyl-3-((pyridin-2-ylthio)methyl)-indazole: Lacks the tetrahydro component, which may affect its biological activity and reactivity.

3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole: Similar structure but without the methyl group, which could influence its chemical properties.

2-methyl-3-((pyridin-3-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole: The position of the pyridine ring attachment is different, potentially altering its biological interactions.

Uniqueness

The unique combination of a methylated indazole core with a pyridine-2-thiol moiety sets this compound apart from its analogs. This specific structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biologische Aktivität

2-Methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps. Typically, it can be synthesized through the reaction of pyridinyl thio derivatives with indazole precursors under controlled conditions. Various methods have been reported in literature for the synthesis of similar compounds, often employing techniques such as microwave-assisted synthesis or conventional heating methods to enhance yields and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridinyl thio groups often show broad-spectrum antibacterial activity. A study highlighted that certain pyridinyl thio derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that the thioether moiety may play a crucial role in antimicrobial efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Compounds structurally related to this indazole derivative have shown promising results in inhibiting cell proliferation in human cancer cell lines such as A459 (lung carcinoma) and HT-29 (colon carcinoma) through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A459 | 10 | Apoptosis induction |

| HT-29 | 15 | Cell cycle arrest |

Anti-inflammatory Activity

Similar compounds have also been explored for their anti-inflammatory properties. For instance, some derivatives demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structure's ability to modulate signaling pathways associated with inflammation suggests that it could be a candidate for developing new anti-inflammatory agents .

Case Studies

- Case Study on Antimicrobial Properties : A derivative closely related to this compound was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against various strains of Staphylococcus aureus and Escherichia coli .

- Case Study on Cytotoxicity : In a study assessing the cytotoxic effects of several indazole derivatives on cancer cell lines, one compound showed an IC50 value of 12 µM against the MCF-7 breast cancer cell line. This study utilized the MTT assay to evaluate cell viability post-treatment .

Research Findings

Research has demonstrated that the biological activity of compounds like this compound is significantly influenced by their structural components. The presence of the pyridine ring and thioether linkage appears to enhance their interaction with biological targets.

Structure–Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications in the indazole core or pyridine substituents can lead to variations in biological activity. For instance:

- Substituting different groups on the pyridine ring has been shown to alter both antimicrobial and cytotoxic activities.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Methyl substitution on indazole | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyridinylthiol derivatives with tetrahydroindazole precursors under inert atmospheres. Key steps include nucleophilic substitution at the indazole's methyl position and thioether formation. Solvent choice (e.g., DMSO or acetonitrile) and temperature control (40–80°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography and structural validation by -NMR and LC-MS are recommended .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities (e.g., chair vs. boat conformations in the tetrahydroindazole core) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screening can include:

- In vitro receptor-binding assays (e.g., radioligand displacement for ecdysone receptors, as seen in related indazole derivatives) .

- Anti-inflammatory models : Carrageenan-induced edema or Freund’s adjuvant-induced arthritis in rodents, with activity compared to reference compounds like dexamethasone .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodological Answer :

Systematic substituent variation : Modify the pyridinylthio group (e.g., halogenation, methoxy substitutions) and indazole core (e.g., methyl vs. ethyl groups).

Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with target receptors like EcR or COX-3.

Bioassay-guided optimization : Prioritize derivatives showing >50% inhibition in primary screens for secondary testing (e.g., dose-response curves, toxicity profiling) .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling for this compound?

- Methodological Answer :

- Dynamic crystallography : Perform variable-temperature X-ray studies to account for conformational flexibility.

- DFT calculations : Compare experimental bond angles/distances (e.g., C–C = 0.002 Å ) with density functional theory (DFT)-optimized geometries.

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., O–H⋯N, N–H⋯O) using Hirshfeld surface analysis .

Q. How can microwave-assisted synthesis improve the efficiency of indazole derivative preparation?

- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by enhancing reaction homogeneity. Key parameters:

- Power settings : 150–300 W for controlled heating.

- Solvent selection : Polar solvents like ethanol or DMF to maximize dielectric heating.

- Post-reaction workflow : Direct recrystallization or flash chromatography for rapid purification .

Q. What advanced analytical techniques are required to characterize metabolic stability and degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.